7-Methoxybenzo[e][1,2,4]triazin-3-amine
Overview
Description
Scientific Research Applications
7-Methoxybenzo[e][1,2,4]triazin-3-amine has several scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is used in biochemical studies to investigate its interactions with biological molecules.
Medicine: Potential therapeutic applications are being explored due to its unique chemical structure.
Industry: It is utilized in the development of new materials and chemical processes.
Chemical Reactions Analysis
7-Methoxybenzo[e][1,2,4]triazin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Mechanism of Action
The mechanism of action of 7-Methoxybenzo[e][1,2,4]triazin-3-amine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to exert its effects through binding to target proteins and modulating their activity .
Comparison with Similar Compounds
7-Methoxybenzo[e][1,2,4]triazin-3-amine can be compared with other similar compounds, such as:
1,2,4-Benzotriazin-3-amine: A closely related compound with similar structural features.
7-Methoxy-1,2,4-benzotriazin-3-amine: Another derivative with slight variations in its chemical structure.
The uniqueness of this compound lies in its specific methoxy substitution, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
7-methoxy-1,2,4-benzotriazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-13-5-2-3-6-7(4-5)11-12-8(9)10-6/h2-4H,1H3,(H2,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKVLBOGYKAJEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00511085 | |
Record name | 7-Methoxy-1,2,4-benzotriazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00511085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27238-40-0 | |
Record name | 7-Methoxy-1,2,4-benzotriazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00511085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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